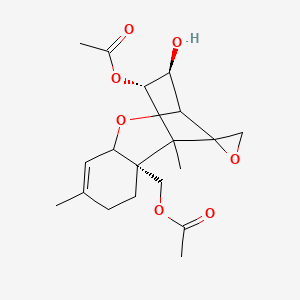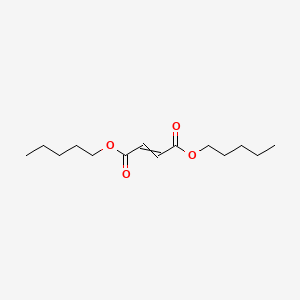
Dichlofenthion
Übersicht
Beschreibung
Dichlofenthion, bekannt unter seinem International Union of Pure and Applied Chemistry (IUPAC)-Namen als O-(2,4-Dichlorphenyl) O,O-Diethylphosphorothioat, ist eine fettlösliche Organophosphorverbindung, die hauptsächlich in der Landwirtschaft als Pestizid und Nematizid zur Bekämpfung einer Vielzahl von Insektenschädlingen eingesetzt wird . Es entstand Mitte des 20. Jahrhunderts im Zuge der Suche nach effektiveren und selektiveren Insektiziden, die einen besseren Pflanzenschutz bei gleichzeitig reduzierten Umweltauswirkungen und Gesundheitsrisiken ermöglichen sollten .
Wissenschaftliche Forschungsanwendungen
Dichlofenthion has been used in various scientific research applications:
Wirkmechanismus
Target of Action
Dichlofenthion, a fat-soluble organophosphorus compound , primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in nerve signal transmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft .
Mode of Action
This compound inhibits AChE by forming a covalent bond with the enzyme, which irreversibly deactivates AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of ACh in the synaptic cleft. The excess ACh continues to stimulate the post-synaptic neuron, causing overstimulation and disruption of nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, disrupting normal nerve signal transmission. This disruption can affect various physiological processes controlled by the nervous system.
Pharmacokinetics
This compound is a lipophilic compound, which means it is soluble in fat and tends to accumulate in fatty tissues . Its bioavailability is influenced by its lipophilicity, as well as its stability under normal conditions . This compound can be hydrolyzed in the presence of strong acids or bases and is susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites .
Result of Action
The molecular effect of this compound’s action is the irreversible inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft . On a cellular level, this results in the overstimulation of neurons and disruption of nerve signal transmission . This disruption can lead to a variety of symptoms, depending on the extent of exposure and the specific physiological processes affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can pose risks to wildlife and contaminate water sources . Furthermore, the biotransformation pathways of this compound can vary based on species, individual genetic makeup, and environmental factors due to the presence and absence of different enzymes .
Safety and Hazards
Dichlofenthion is classified as a flammable liquid and vapor. It is harmful if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation. It is suspected of causing genetic defects and may cause cancer if swallowed .
Biochemische Analyse
Biochemical Properties
Dichlofenthion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for nerve signal transmission as it breaks down the neurotransmitter acetylcholine in synaptic clefts . By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The interaction between this compound and AChE involves the binding of the phosphorothioate group to the active site of the enzyme, preventing it from performing its normal function .
Cellular Effects
This compound affects various types of cells and cellular processes. In nerve cells, it disrupts normal signal transmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause neurotoxic effects, including muscle twitching, respiratory distress, and convulsions . The compound’s impact on cell function is primarily due to its interference with the normal breakdown of acetylcholine, which is essential for proper nerve function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of the postsynaptic neuron . The inhibition of acetylcholinesterase by this compound is irreversible, meaning that the enzyme cannot regain its function once inhibited . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxic effects, including delayed onset symptoms such as muscle weakness and respiratory distress . The stability and degradation of this compound are important factors in determining its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic effects, such as muscle twitching and mild respiratory distress . At higher doses, the compound can cause severe neurotoxic effects, including convulsions, respiratory failure, and death . The threshold for toxic effects varies depending on the species and the route of exposure .
Metabolic Pathways
This compound is metabolized in the body through a series of biotransformation reactions. These reactions involve the formation of more polar conjugates, which are easier to excrete . The primary metabolic pathways for this compound include Phase I reactions, such as hydrolysis and oxidation, and Phase II reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways help to detoxify this compound and facilitate its elimination from the body . Some metabolites of this compound can be more toxic than the parent compound, leading to potential health risks .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues . The compound can also bind to transport proteins, which facilitate its movement within the body . In addition, this compound can be distributed to different organs, including the liver, kidneys, and brain, where it can exert its toxic effects . The transport and distribution of this compound are important factors in determining its overall toxicity and potential health risks .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cell membranes . The compound can also accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interfere with normal cellular functions . The localization of this compound within cells is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for determining its mechanisms of action and potential toxic effects .
Vorbereitungsmethoden
Die Synthese von Dichlofenthion erfolgt durch Reaktion von 2,4-Dichlorphenol mit Diethylthiophosphorylchlorid . Diese Reaktion erfordert eine sorgfältige Kontrolle der Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten und Nebenprodukte zu minimieren . Industrielle Produktionsmethoden verwenden in der Regel ähnliche Synthesewege, jedoch in größerem Maßstab, mit zusätzlichen Schritten zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen:
Hydrolyse: Es kann in Gegenwart von starken Säuren oder Basen hydrolysiert werden.
Oxidation: Es ist anfällig für oxidative Degradation, was zur Bildung toxischerer Metaboliten führen kann.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Phosphorothioatgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen für die Hydrolyse und Oxidationsmittel für die oxidative Degradation. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind polarere Konjugate und toxische Metaboliten .
Wissenschaftliche Forschungsanwendungen
This compound wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
Landwirtschaft: Es wird hauptsächlich als Pestizid und Nematizid zur Bekämpfung von Insektenschädlingen in Kulturen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung des Enzyms Acetylcholinesterase . Acetylcholinesterase ist für den Abbau von Acetylcholin, einem Neurotransmitter, im synaptischen Spalt verantwortlich. This compound bildet eine kovalente Bindung mit dem Enzym, deaktiviert es irreversibel und macht es unfähig, Acetylcholin zu hydrolysieren . Dies führt zu einer Anhäufung von Acetylcholin im synaptischen Spalt, was eine kontinuierliche Nervensignalübertragung bewirkt und letztendlich zum Tod des Insekts führt .
Analyse Chemischer Reaktionen
Dichlofenthion undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases.
Oxidation: It is susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphorothioate group.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidative degradation. Major products formed from these reactions include more polar conjugates and toxic metabolites .
Vergleich Mit ähnlichen Verbindungen
Dichlofenthion gehört zur Klasse der Organophosphat-Insektizide, zu der auch andere Verbindungen wie Malathion, Parathion und Chlorpyrifos gehören . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen molekularen Struktur, die eine Diethylphosphorothioatgruppe umfasst, die an einen Dichlorphenylring gebunden ist . Diese Struktur ist entscheidend für seine Aktivität als Insektizid, wobei die Phosphorothioatgruppe eine Schlüsselrolle bei der Hemmung der Acetylcholinesterase spielt .
Ähnliche Verbindungen
Malathion: Ein weiteres Organophosphat-Insektizid, das zur Bekämpfung einer breiten Palette von Insekten eingesetzt wird.
Parathion: Ein hochtoxisches Organophosphat-Insektizid, das in vielen Ländern aufgrund seiner hohen Toxizität verboten ist.
Chlorpyrifos: Ein Organophosphat-Insektizid, das zur Bekämpfung verschiedener Schädlinge in landwirtschaftlichen und Wohngebieten eingesetzt wird.
Die einzigartige Struktur und der spezifische Wirkmechanismus von this compound machen es zu einem wertvollen Werkzeug in der Schädlingsbekämpfung, obwohl seine Verwendung aufgrund seiner potenziellen Umweltauswirkungen und Gesundheitsrisiken behördlichen Einschränkungen unterliegt .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWCPGHOCIHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040274 | |
| Record name | Dichlofenthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Dichlofenthion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
164-169 °C @ 0.1 MM HG | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.300 @ 20 °C | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C | |
| Record name | Dichlofenthion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
97-17-6 | |
| Record name | Dichlofenthion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlofenthion [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLOFENTHION | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlofenthion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlofenthion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOFENTHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64234GT8TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOFENTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















